(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one

Catalog No.
S784781
CAS No.
32384-65-9
M.F
C18H42O6Si4
M. Wt
466.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-((...

CAS Number

32384-65-9

Product Name

(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one

IUPAC Name

(3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one

Molecular Formula

C18H42O6Si4

Molecular Weight

466.9 g/mol

InChI

InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14-15(22-26(4,5)6)16(23-27(7,8)9)17(18(19)21-14)24-28(10,11)12/h14-17H,13H2,1-12H3/t14-,15-,16+,17-/m1/s1

InChI Key

VNGTZLYNGGLPIZ-WCXIOVBPSA-N

SMILES

C[Si](C)(C)OCC1C(C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Synonyms

(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2h-pyran-2-o

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Isomeric SMILES

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Description

an impurity of Canagliflozin

The compound (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one is a complex organic molecule characterized by its multiple trimethylsilyl ether groups. These modifications enhance its stability and solubility in organic solvents. The structure features a tetrahydropyran ring with several hydroxyl groups replaced by trimethylsilyl groups, which are known to influence the compound's reactivity and biological properties. The specific stereochemistry (3R,4S,5R,6R) indicates the spatial arrangement of atoms around the chiral centers, which is crucial for the compound's biological activity and interactions.

(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one does not have its own inherent biological activity. It functions as a protected intermediate in organic synthesis. The mechanism of action of this compound lies in its ability to reversibly block the hydroxyl groups it is attached to, preventing them from participating in unwanted reactions during the synthesis of a more complex molecule.

  • Silyl ethers can react with water to release volatile trimethylsilanol (Si(CH3)3OH), which can be irritating to the eyes and respiratory system [].
  • Some silyl ethers can be flammable.

Organic Synthesis:

  • Protecting Group Chemistry: The presence of trimethylsilyl (TMS) groups on the molecule makes it a valuable intermediate in organic synthesis. TMS groups can be introduced to protect hydroxyl groups (OH) from unwanted reactions and later removed under specific conditions. This allows for selective functionalization of other parts of the molecule .

Carbohydrate Chemistry:

  • Glycosylation Reactions: The molecule's structure resembles a sugar unit with protected hydroxyl groups. This makes it a potential building block for the synthesis of complex carbohydrates through glycosylation reactions, which are crucial for studying carbohydrate function and developing new carbohydrate-based drugs .

Medicinal Chemistry:

  • Drug Discovery and Development: Due to its unique structure and potential reactivity, the molecule could be used as a starting material for the synthesis of novel bioactive compounds. These compounds could then be screened for potential therapeutic applications in various diseases .
Typical of silyl ethers. These include:

  • Deprotection Reactions: The trimethylsilyl groups can be removed under acidic or fluoride conditions to yield the corresponding alcohols.
  • Nucleophilic Substitutions: The presence of silyl ethers makes the compound reactive towards nucleophiles, allowing for further functionalization.
  • Hydrolysis: In the presence of water and acid, the silyl ethers can hydrolyze to regenerate hydroxyl groups.

These reactions are facilitated by the compound's structural features, particularly the stability provided by the silyl groups.

The biological activity of this compound is influenced by its structure. Compounds with similar silyl modifications often exhibit:

  • Antioxidant Properties: Many natural products with similar structures have shown potential in scavenging free radicals.
  • Antimicrobial Activity: Some derivatives have demonstrated efficacy against various microbial strains.
  • Enzyme Inhibition: The compound may interact with specific enzymes due to its structural conformation, affecting metabolic pathways.

Research indicates that compounds with multiple silyl ether functionalities can exhibit enhanced bioavailability and reduced toxicity compared to their non-silylated counterparts .

Synthesis of (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one typically involves:

  • Formation of Tetrahydropyran Ring: Starting from suitable precursors such as sugars or other cyclic alcohols.
  • Silylation: Utilizing trimethylsilyl chloride or similar reagents to introduce trimethylsilyl groups at hydroxyl positions.
  • Purification: Employing chromatographic techniques to isolate the desired product from reaction mixtures.

These steps ensure that the final product retains its stereochemical integrity while achieving high purity necessary for biological studies.

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a scaffold for drug design due to its unique structural properties.
  • Agricultural Chemicals: Potential use as a biopesticide or plant growth regulator due to its biological activity.
  • Material Science: Its properties may lend themselves to applications in creating new materials with specific functional characteristics.

Interaction studies focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques like:

  • Molecular Docking: To predict binding affinities and modes of interaction with target proteins.
  • In Vitro Assays: To evaluate biological effects on cell lines or microbial cultures.

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound .

Similar Compounds: Comparison

Several compounds share structural similarities with (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one, including:

  • Trimethylsilyl Ether Derivatives: Commonly used in organic synthesis for protecting functional groups.
  • Tetrahydropyran-based Compounds: Often found in natural products with significant biological activities.
  • Silicon-containing Natural Products: Such as those derived from certain plants known for their medicinal properties.

Comparison Table

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound ATetrahydropyranAntimicrobialLess stable than silylated versions
Compound BSilylated alcoholAntioxidantMore hydrophilic
Compound CNon-silylated sugarLow bioactivityLacks protective silyl groups

The uniqueness of (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one lies in its specific stereochemistry combined with multiple silyl functionalities that enhance both stability and biological interactions compared to its analogues.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Other CAS

32384-65-9

Dates

Modify: 2023-08-15

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